molecular formula C9H8N2O2 B11764414 6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole

6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole

Cat. No.: B11764414
M. Wt: 176.17 g/mol
InChI Key: NSHXHFHCNCMMLJ-UHFFFAOYSA-N
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Description

6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which is further fused with a dioxole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of an acid catalyst, followed by reduction and cyclization to form the desired benzimidazole structure . The reaction conditions often require precise temperature control and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dioxole ring in this compound imparts unique chemical properties, such as increased stability and specific reactivity, distinguishing it from other benzimidazole derivatives .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole

InChI

InChI=1S/C9H8N2O2/c1-5-10-6-2-8-9(13-4-12-8)3-7(6)11-5/h2-3H,4H2,1H3,(H,10,11)

InChI Key

NSHXHFHCNCMMLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=C(C=C2N1)OCO3

Origin of Product

United States

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